4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
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Overview
Description
4-[[2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound, an organic heterobicyclic compound and a thienopyrimidine.
Scientific Research Applications
Synthesis and Chemical Properties
- A novel method for synthesizing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including derivatives similar to the specified compound, was described by Santilli, Kim, and Wanser (1971) (Santilli, Kim, & Wanser, 1971).
- Demina and Konshin (1992) explored the synthesis of derivatives involving similar structures, which led to the formation of various pyrimidine compounds (Demina & Konshin, 1992).
- Mamarakhmonov et al. (2016) performed quantum chemical studies on a range of thieno[2,3-d]pyrimidine derivatives, analyzing their electronic structures and reaction routes with nitrating agents (Mamarakhmonov et al., 2016).
Potential Therapeutic Applications
- Gad et al. (2020) explored the synthesis of similar compounds and evaluated their cytotoxicity against cancer cell lines, indicating potential therapeutic applications (Gad et al., 2020).
- Vlasov, Chernykh, and Osolodchenko (2015) synthesized derivatives of thieno[2,3-d]pyrimidine and evaluated their antimicrobial properties, highlighting potential use in antimicrobial therapies (Vlasov, Chernykh, & Osolodchenko, 2015).
- Dorigo et al. (1996) synthesized pyrimidine derivatives and evaluated their cardiotonic activity, suggesting potential applications in cardiovascular therapies (Dorigo et al., 1996).
properties
Product Name |
4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester |
---|---|
Molecular Formula |
C17H21N3O5S3 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
ethyl 4-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H21N3O5S3/c1-4-25-17(22)14-9(2)13-15(18-10(3)19-16(13)27-14)26-7-12(21)20-11-5-6-28(23,24)8-11/h11H,4-8H2,1-3H3,(H,20,21) |
InChI Key |
DDKHDACZNQQLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N=C2SCC(=O)NC3CCS(=O)(=O)C3)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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